6-methoxy-1,2,3,4-tetrahydroacridin-9-amine
Description
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is an organic compound with the molecular formula C14H16N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
187960-38-9 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h6-8H,2-5H2,1H3,(H2,15,16) |
InChI Key |
GCTSJRRFEWSVAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Other CAS No. |
187960-38-9 |
Synonyms |
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves the reaction of acridine with methoxyamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, leading to an accumulation of specific substrates or products in the cell. This can result in various biological effects, such as the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar to 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- and is studied for its potential biological activities.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
